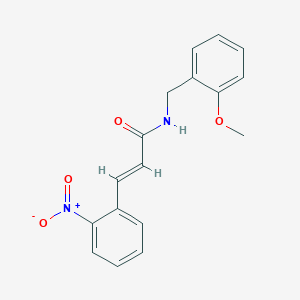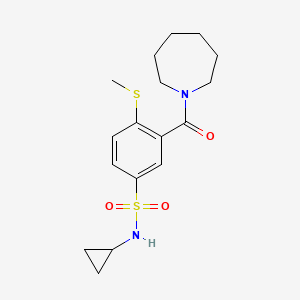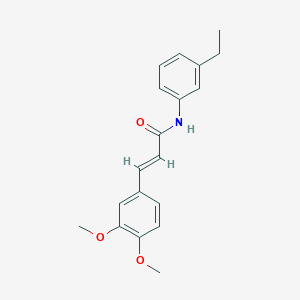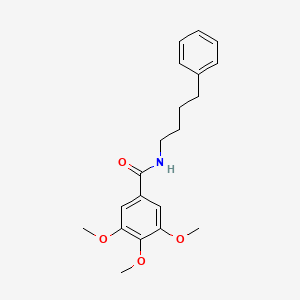
N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide
Descripción general
Descripción
N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MNBA is a member of the acrylamide family of compounds and has been found to have interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has also been found to inhibit the activity of certain ion channels in the body, which could be useful in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have interesting biochemical and physiological effects. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has also been found to reduce inflammation in various animal models of inflammation. In addition, N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have analgesic properties, which could be useful in the treatment of various types of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has several advantages for use in lab experiments. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is relatively easy to synthesize, and it is stable under normal laboratory conditions. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is also relatively inexpensive, making it accessible to researchers with limited budgets. However, N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has some limitations for use in lab experiments. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is also sensitive to light and air, which can affect its stability over time.
Direcciones Futuras
There are several future directions for research on N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide. One potential direction is the development of new antibiotics based on N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new anti-inflammatory drugs based on N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Finally, N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide could be used as a starting material for the synthesis of new materials with interesting properties, such as fluorescent dyes or polymers.
Propiedades
IUPAC Name |
(E)-N-[(2-methoxyphenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-9-5-3-7-14(16)12-18-17(20)11-10-13-6-2-4-8-15(13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMROFOMJEKRQOF-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxybenzyl)-3-(2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B4736972.png)
![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4737000.png)

![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4737018.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4737029.png)
![4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4737058.png)
